3,5,3',5'-Tetraiodo Thyrolactic Acid-13C6

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

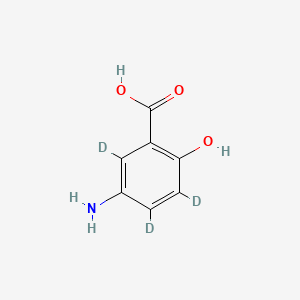

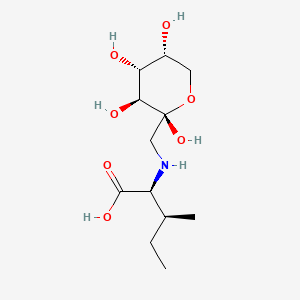

3,5,3’,5’-Tetraiodo Thyrolactic Acid-13C6, also known as Tetrac, is a synthetic derivative of thyroid hormone. It is the labelled analogue of 3,5,3’,5’-Tetraiodo Thyrolactic Acid (Levothyroxine Impurity 44), which is an impurity of Levothyroxine .

Molecular Structure Analysis

The molecular formula of 3,5,3’,5’-Tetraiodo Thyrolactic Acid-13C6 is C9 [13C]6H10I4O5 . The molecular weight is 783.81 . The InChI and SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis

The boiling point of 3,5,3’,5’-Tetraiodo Thyrolactic Acid-13C6 is predicted to be 590.3±50.0 °C, and its density is predicted to be 2.695±0.06 g/cm3 . The pKa is predicted to be 3.56±0.10 .科学的研究の応用

Metabolic Disease Treatment

3,5,3’,5’-Tetraiodo Thyrolactic Acid: , also known as Tetrac, has been identified as a compound that can influence metabolic pathways, particularly in the liver. It has shown potential in the treatment of metabolic diseases due to its inhibitory action on de novo lipogenesis (DNL), which is the synthesis of fatty acids . This could be significant for conditions like non-alcoholic fatty liver disease (NAFLD) and metabolic syndrome.

Cancer Research

Tetrac’s ability to inhibit DNL also makes it an attractive molecule for cancer research. Since many cancer cells exhibit increased lipogenesis, Tetrac could be used to explore new therapeutic approaches that target the metabolic dependencies of cancer cells .

Endocrinology and Hormone Regulation

In endocrinological research, Tetrac has been used to study its effects on thyrotropin secretion in cultured rat anterior pituitary cells. It has been found to be more potent than T4 in reducing the TSH response to TRH, which suggests its significance in the regulation of TSH secretion .

Neurobiology

Tetrac has been utilized in neurobiological studies to investigate its effects on long-term potentiation (LTP) and long-term depression (LTD) in the dentate gyrus of urethane-anesthetized male rats. These processes are crucial for understanding memory and learning .

Cardiovascular Research

As a thyrointegrin receptor antagonist, Tetrac prevents the binding of thyroid hormones, which has implications in cardiovascular research. It can be used to study the pro-angiogenesis actions of thyroid hormones and their role in cardiovascular health .

Amyloidosis and Protein Aggregation Disorders

Tetrac has shown inhibitory effects on amyloid formation, which is significant for research into amyloidosis and other protein aggregation disorders. Its protective effect against serum albumin fibrillation could lead to new treatments for these conditions .

作用機序

Target of Action

The primary targets of 3,5,3’,5’-Tetraiodo Thyrolactic Acid-13C6 are the thyroid hormone receptors (TRs) . These receptors are bound to the promoter of target genes and play a crucial role in many metabolic pathways .

Mode of Action

3,5,3’,5’-Tetraiodo Thyrolactic Acid-13C6, similar to other thyroid hormones, interacts with its targets primarily through a genomic mechanism . This involves the binding of the compound to nuclear thyroid receptors (TRs), which are then bound to the promoter of target genes .

Biochemical Pathways

The major physiological function of thyroid hormones, including 3,5,3’,5’-Tetraiodo Thyrolactic Acid-13C6, is to sustain basal energy expenditure by acting primarily on carbohydrate and lipid catabolism . At the hepatic level, these hormones stimulate the de novo fatty acid synthesis (DNL) , through both the modulation of gene expression and the rapid activation of cell signaling pathways .

Pharmacokinetics

It is known that the compound is a labelled analogue of 3,5,3’,5’-tetraiodo thyrolactic acid, which is an impurity of levothyroxine .

Result of Action

The action of 3,5,3’,5’-Tetraiodo Thyrolactic Acid-13C6 results in the modulation of various metabolic pathways. It influences the mobilization and degradation of lipids and stimulates the de novo synthesis of fatty acids . This leads to changes in energy expenditure and lipid metabolism .

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis of 3,5,3',5'-Tetraiodo Thyrolactic Acid-13C6 can be achieved through a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "13C6-lactic acid", "iodine", "sodium hydroxide", "sodium hypochlorite", "sodium iodide", "sodium thiosulfate", "sulfuric acid", "acetic acid", "hydrogen peroxide" ], "Reaction": [ "Step 1: Bromination of 13C6-lactic acid with bromine in acetic acid to give 3-bromo-13C6-lactic acid.", "Step 2: Oxidation of 3-bromo-13C6-lactic acid with sodium hypochlorite in the presence of sodium hydroxide to give 3-bromo-13C6-pyruvic acid.", "Step 3: Iodination of 3-bromo-13C6-pyruvic acid with iodine and sodium iodide in acetic acid to give 3,5-diiodo-3',5'-di(13C6-lactyl) pyruvic acid.", "Step 4: Oxidative deiodination of 3,5-diiodo-3',5'-di(13C6-lactyl) pyruvic acid with hydrogen peroxide and sulfuric acid to give 3,5,3',5'-tetraiodo-13C6-thyrolactic acid." ] } | |

CAS番号 |

1346603-58-4 |

製品名 |

3,5,3',5'-Tetraiodo Thyrolactic Acid-13C6 |

分子式 |

C15H10I4O5 |

分子量 |

783.812 |

IUPAC名 |

2-hydroxy-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid |

InChI |

InChI=1S/C15H10I4O5/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23/h1-2,4-5,12,20-21H,3H2,(H,22,23)/i4+1,5+1,7+1,8+1,9+1,13+1 |

InChIキー |

JEAVLSCJUQYFHT-WIZSHPFNSA-N |

SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)O |

同義語 |

α-Hydroxy-4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzenepropanoic Acid-13C6; 3-[4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]lactic Acid-13C6; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[(Pentan-2-yl)amino]methyl}hexahydro-1H-pyrrolizine-1,2,7-triol](/img/structure/B585355.png)

![1H-Azeto[3,2,1-hi]indole](/img/structure/B585377.png)